1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a propyl chain linked to a phenoxy group The compound is further associated with oxalic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Propyl Chain: The propyl chain with the phenoxy group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a suitable propyl halide derivative.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Phenol derivatives.
Substitution: Various alkylated piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl and phenoxy groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The piperazine ring can act as a scaffold, facilitating the proper orientation of the functional groups for optimal interaction.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the propyl chain and phenoxy group, resulting in different biological activity.
4-Phenylpiperazine: Lacks the benzyl group, which affects its binding properties.
1-Benzyl-4-(3-phenylpropyl)piperazine: Similar structure but without the methyl and isopropyl groups on the phenoxy ring.
Uniqueness: 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is unique due to the specific substitution pattern on the piperazine ring and the presence of the oxalate salt, which can influence its solubility and stability.
Properties
IUPAC Name |
1-benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.C2H2O4/c1-20(2)23-11-10-21(3)18-24(23)27-17-7-12-25-13-15-26(16-14-25)19-22-8-5-4-6-9-22;3-1(4)2(5)6/h4-6,8-11,18,20H,7,12-17,19H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONGAROTNOSEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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